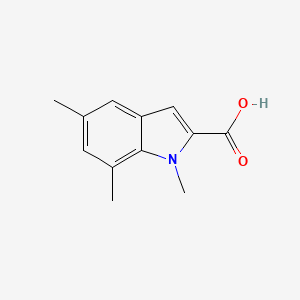

1,5,7-Trimethyl-1H-indole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,5,7-Trimethyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.241. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

1,5,7-Trimethyl-1H-indole-2-carboxylic acid and its derivatives have been explored for various synthesis and characterization applications. Studies have demonstrated their utility in the formation of complex chemical structures and analysis using techniques like NMR spectroscopy, mass spectroscopy, and X-ray diffraction:

- Electropolymerization Studies : Indole derivatives like indole-5-carboxylic acid have been characterized during electropolymerization processes, revealing insights into molecular structure through NMR spectroscopy (Mackintosh, Mount, & Reed, 1994).

- Oligomerization and Molecular Docking : Studies on the reaction of indole derivatives with thiols have led to the formation of various compounds, such as 3-[2-(2-amino-5-carboxyphenyl)-1-(2-mercaptoethylthio)ethyl]-1H-indole-5-carboxylic acid. These compounds have been analyzed for their molecular structure and potential interactions with target proteins (Mutulis et al., 2008).

- Synthesis and Biological Activity : The synthesis of indole-2-carboxylic acid derivatives has been explored for potential therapeutic applications, with compounds like 3-[N, N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids showing significant antibacterial and antifungal activities (Raju et al., 2015).

Chemical Properties and Reactions

The chemical properties of indole carboxylic acids have been studied extensively, focusing on their stability, reactivity, and potential for various chemical transformations:

- Stability and Reactivity : Indole-2-carboxylic acid and its derivatives have been noted for their stability under acid and oxidation conditions, with reactivity mainly at the 3-position. This property makes them useful as stable equivalents for various chemical syntheses (Murakami, 1987).

- Electrochemical Copolymerization : The electrochemical copolymerization of indole derivatives has been explored, revealing the formation of films containing cyclic trimers and linked trimer units. This provides valuable insights into the potential applications in polymer chemistry (Mackintosh, Wright, Langridge-Smith, & Mount, 1996).

Photoreversible and Fluorescent Properties

Some derivatives of indole carboxylic acids have been investigated for their unique photoreversible and fluorescent properties, offering potential applications in photochemistry and material science:

- Reverse Photochromism : Derivatives like 1,3,3-trimethylspiro[indoline-2,2′-benzopyran]-8′-carboxylic acid have shown reverse photochromism in polar solvents, which could be useful in developing photoreversible materials (Shimizu, Kokado, & Inoue, 1969).

- Fluorescent Diarylindoles : The palladium-catalyzed direct and decarboxylative arylations of carboxyindoles have been used to synthesize fluorescent 2,3-diarylindoles, indicating potential applications in the development of high-efficiency blue emitters (Miyasaka et al., 2009).

Mécanisme D'action

Target of Action

Indole derivatives, such as 1,5,7-Trimethyl-1H-indole-2-carboxylic acid, are known to interact with multiple receptors in the body . These compounds have been found to bind with high affinity to these targets, which can lead to various biological effects .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . These interactions can result in a variety of effects, depending on the specific target and the nature of the interaction .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have been found to have antiviral activity, potentially affecting the life cycle of viruses . Other indole derivatives have shown anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .

Propriétés

IUPAC Name |

1,5,7-trimethylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-4-8(2)11-9(5-7)6-10(12(14)15)13(11)3/h4-6H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHPIWGRRHIJFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(N2C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-isopropylphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3015490.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B3015492.png)

![2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B3015493.png)

![1-acetylthio-2-[N-(tert-butoxycarbonyl)-N-methylamino]ethane](/img/structure/B3015494.png)

![(E)-N'-methoxy-N-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B3015498.png)

![3,6-dichloro-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B3015500.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B3015506.png)

![7-ethoxy-3-[5-(2-furanyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1H-quinolin-2-one](/img/structure/B3015507.png)